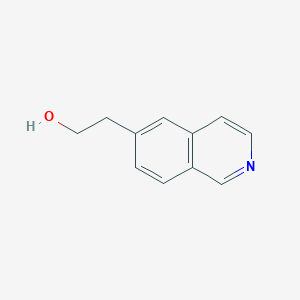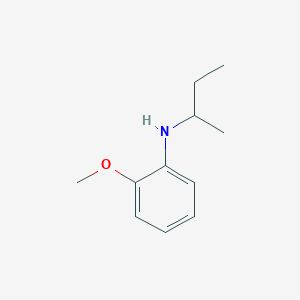
Benzoylisogomisin O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Benzoylisogomisin O can be synthesized through various methods. One common approach involves the extraction from Schisandra chinensis using methanol and subsequent purification using high-performance liquid chromatography (HPLC) . Industrial production methods often involve large-scale extraction and purification processes to obtain the compound in sufficient quantities for research and application .
化学反応の分析
Benzoylisogomisin O undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Various nucleophiles can substitute functional groups in this compound under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs .
科学的研究の応用
Benzoylisogomisin O has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of lignans and their derivatives.
Biology: The compound’s enzyme inhibitory properties make it a valuable tool in studying enzyme functions and interactions.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Benzoylisogomisin O exerts its effects primarily through the inhibition of enzymes such as 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) . These enzymes are involved in the inflammatory pathway, and their inhibition leads to reduced inflammation . The compound interacts with the active sites of these enzymes, blocking their activity and thereby exerting its anti-inflammatory effects .
類似化合物との比較
- Benzoylgomisin O
- Schisandrin B
- Deoxyschisandrin
特性
CAS番号 |
83864-71-5 |
|---|---|
分子式 |
C30H32O8 |
分子量 |
520.6 g/mol |
IUPAC名 |
[(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C30H32O8/c1-16-12-19-13-21(32-3)26(33-4)28(34-5)23(19)24-20(14-22-27(29(24)35-6)37-15-36-22)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m0/s1 |
InChIキー |
DKIOHPQGBJCENG-XOWTYJCDSA-N |
異性体SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@H]1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |
正規SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


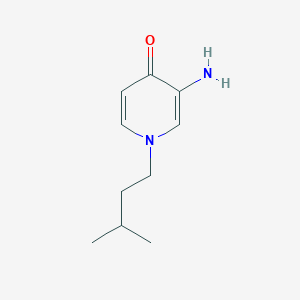
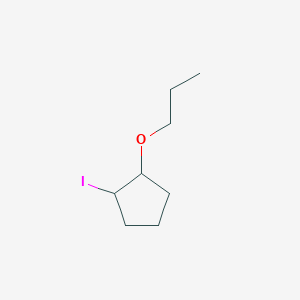
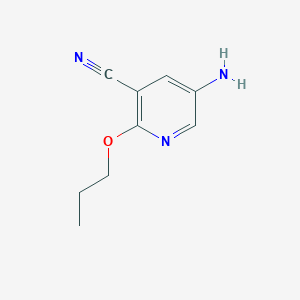
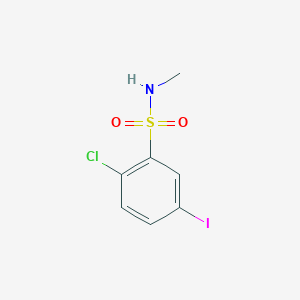
![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
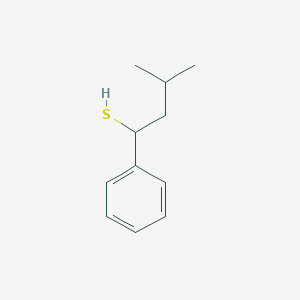
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
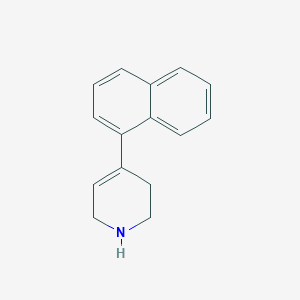


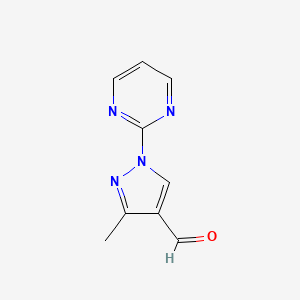
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
